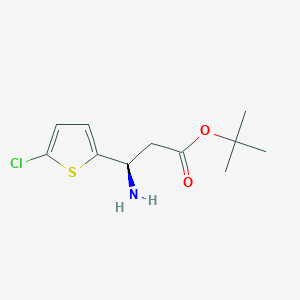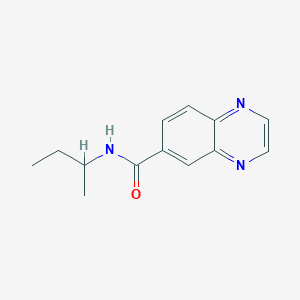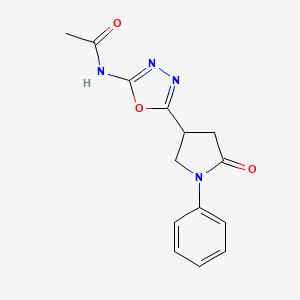![molecular formula C15H18N2O3 B2450780 6-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one CAS No. 903193-44-2](/img/structure/B2450780.png)
6-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one is a chemical compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential use in scientific research applications due to its unique properties.
Mechanism of Action
Target of Action
Similar compounds have shown good antifungal activity with proteins .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes that result in their antimicrobial activity .
Biochemical Pathways
Related compounds have been found to inhibit myeloperoxidase activity and reduce il-6 levels, indicating potential anti-oxidant and anti-inflammatory activities .
Result of Action
Related compounds have shown potent anti-oxidant and anti-inflammatory activities .
Advantages and Limitations for Lab Experiments
The advantages of using 6-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one in lab experiments include its unique properties, such as its antitumor and antibacterial activities, and its potential as a therapeutic agent for neurodegenerative disorders. However, its limitations include its relatively high cost and the need for specialized equipment and expertise to synthesize and work with the compound.
Future Directions
There are several potential future directions for research on 6-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one. These include further studies on its mechanism of action, exploring its potential as a therapeutic agent for other diseases, and developing more efficient and cost-effective synthesis methods. Additionally, there is potential for the development of new derivatives with improved pharmacological properties.
Synthesis Methods
The synthesis of 6-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one involves the reaction of 4-methylpiperazine with 6-hydroxy-4-chromanone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain a high yield of the desired product.
Scientific Research Applications
6-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one has been extensively studied for its potential use in scientific research applications. It has been found to exhibit antitumor, antibacterial, and antifungal activities. It also shows potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
6-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-16-4-6-17(7-5-16)10-11-8-15(19)20-14-3-2-12(18)9-13(11)14/h2-3,8-9,18H,4-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMLSUNQOOIGEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2450698.png)


![[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid](/img/structure/B2450702.png)

![2-(benzylsulfanyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2450704.png)
![N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3,5-dimethylbenzamide](/img/structure/B2450706.png)
![3-{[(3-bromophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B2450709.png)
![(1R,5S)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2450710.png)
![N'-(1,3-benzodioxol-5-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2450712.png)



![1-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic Acid](/img/structure/B2450719.png)